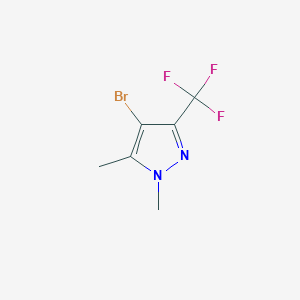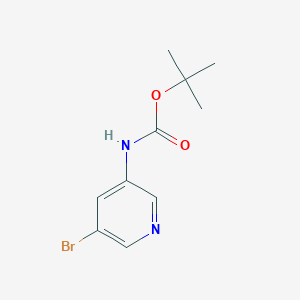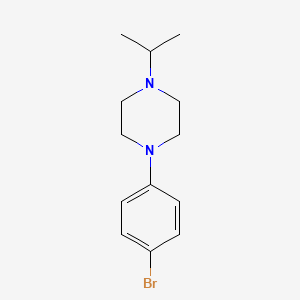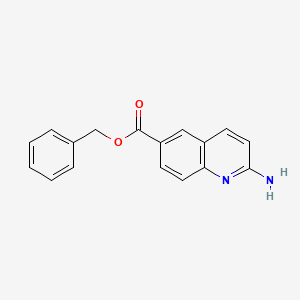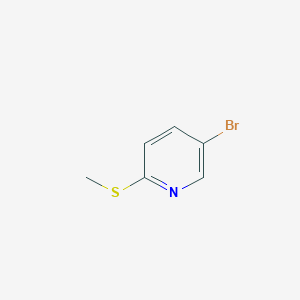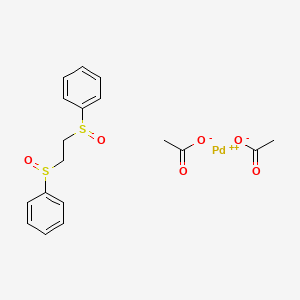
1,2-Bis(phenylsulfinyl)ethane Palladium(II) Diacetate
Descripción general
Descripción
The compound "1,2-Bis(phenylsulfinyl)ethane Palladium(II) Diacetate" is not directly mentioned in the provided papers. However, related palladium(II) complexes with various ligands have been synthesized and characterized, which can provide insights into the properties and reactivity of palladium(II) complexes in general. For instance, palladium(II) complexes with 1,2-bis[di(benzo-15-crown-5)phosphino]ethane ligand have been synthesized and their ion-binding properties studied . Additionally, palladium(II) complexes with bis(oxazole) ligands have been synthesized, and their photophysical properties have been investigated .
Synthesis Analysis
The synthesis of palladium(II) complexes often involves the reaction of palladium salts with various ligands. For example, palladium(II) complexes with 1,2-bis(diphenylphosphino)ethane (dppe) ligands have been synthesized and used as catalysts in annulation reactions . Similarly, palladium bis(trifluoromethanesulfonate) has been prepared from palladium dinitrate or diacetate and trifluoromethanesulfonic acid, which can then react with different ligands to form various palladium(II) complexes .
Molecular Structure Analysis
The molecular structure of palladium(II) complexes can be determined using X-ray crystallography. For instance, the crystal structures of palladium(II) complexes with phenyl-2,6-bis(oxazole) ligands have been solved, revealing that the lowest triplet states of these materials are largely centered at the bis(oxazole) ligands . The stereochemistry and molecular structure of meso- and rac-1,2-bis(phenylsulfinyl)ethane complexes with platinum(II) have been determined, providing insights into the coordination around the metal center .
Chemical Reactions Analysis
Palladium(II) complexes are known for their catalytic activity in various chemical reactions. For example, dppe-ligated palladium(II) complexes catalyze the annulation of internal alkynes with 2-(cyanomethyl)phenylboronates to provide 3,4-disubstituted-2-naphthalenamines . Palladium(II) complexes have also been used as catalysts in the methoxycarbonylation of vinyl acetate and in the Suzuki–Miyaura coupling of aryl bromides .
Physical and Chemical Properties Analysis
The physical and chemical properties of palladium(II) complexes can vary depending on the ligands and the reaction conditions. For example, palladium(II) complexes with bis(oxazole) ligands exhibit photophysical properties, with the platinum(II) compounds being moderately emissive in fluid solution at ambient temperature . The palladium(II) complexes synthesized with 1,2-bis[di(benzo-15-crown-5)phosphino]ethane ligand have been studied for their cation-binding properties .
Aplicaciones Científicas De Investigación
-
Organic Synthesis
- Summary of the Application : “1,2-Bis(phenylsulfinyl)ethane Palladium(II) Diacetate” is widely used in organic synthesis . It often serves as a catalyst in reactions forming carbon-carbon bonds, such as the Mitsunobu reaction, Suzuki reaction, and Heck reaction .
- Methods of Application : This compound is typically used in solution form, dissolved in organic solvents such as dimethylformamide (DMF) or dichloromethane . The specific concentration and conditions can vary depending on the reaction.
- Results or Outcomes : The use of this catalyst can facilitate the formation of carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .
-
Preparation of Branched Allylic Esters and Macrocycles
- Summary of the Application : This compound acts as a catalyst for allylic C-H oxidation, which is useful for the preparation of branched allylic esters and macrocycles .
- Methods of Application : The specific procedures can vary depending on the desired product, but generally involve the oxidation of an allylic C-H bond in the presence of the catalyst .
- Results or Outcomes : The use of this catalyst can enable the efficient synthesis of branched allylic esters and macrocycles, which have numerous applications in organic chemistry .
-
Synthesis of Amino Alcohol Derivatives
- Summary of the Application : “1,2-Bis(phenylsulfinyl)ethane Palladium(II) Diacetate” can also be used as a catalyst for allylic C-H amination, which is useful for the synthesis of amino alcohol derivatives .
- Methods of Application : This typically involves the amination of an allylic C-H bond in the presence of the catalyst .
- Results or Outcomes : This method can enable the efficient synthesis of amino alcohol derivatives, which are important building blocks in organic synthesis .
Safety And Hazards
Propiedades
IUPAC Name |
2-(benzenesulfinyl)ethylsulfinylbenzene;palladium(2+);diacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2S2.2C2H4O2.Pd/c15-17(13-7-3-1-4-8-13)11-12-18(16)14-9-5-2-6-10-14;2*1-2(3)4;/h1-10H,11-12H2;2*1H3,(H,3,4);/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNYSJNYZJXIFE-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].C1=CC=C(C=C1)S(=O)CCS(=O)C2=CC=CC=C2.[Pd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O6PdS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(phenylsulfinyl)ethane Palladium(II) Diacetate | |
CAS RN |
858971-43-4 | |
| Record name | (SP-4-2)-Bis(acetato-κO)[1,1′-[1,2-ethanediylbis(sulfinyl-κS)]bis[benzene]]palladium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=858971-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Bis(phenylsulfinyl)ethane Palladium(II) Diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



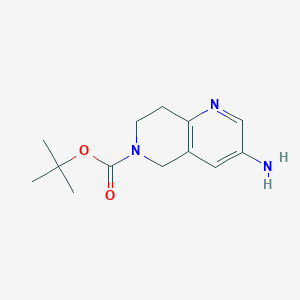

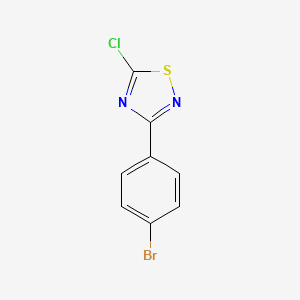




![7-Bromobenzo[D]thiazole-2-thiol](/img/structure/B1279807.png)
![7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B1279809.png)
